1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
Description
Key Structural Features:
Crystallographic data for this specific compound are not yet reported. However, analogous structures (e.g., 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide) exhibit monoclinic crystal systems with hydrogen-bonded networks stabilizing the lattice.
Conformational Isomerism and Stereochemical Considerations
The carbohydrazide group (-CONHNH₂) introduces restricted rotation around the C-N bond, leading to conformational isomerism . Studies on related hydrazides (e.g., 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide) reveal a 65:35 ratio of Z and E isomers in solution due to hindered rotation. For this compound:
Stereochemical Implications:
- Chirality : The pyrrolidine C3 carbon is a stereocenter. Racemization is possible unless resolved synthetically.
- Stereoelectronic effects : The methoxy group’s electron-donating nature influences charge distribution, affecting reactivity at the carbohydrazide site.
Comparative Analysis with Pyrrolidine-3-carbohydrazide Analogues
Structural variations among pyrrolidine-3-carbohydrazide derivatives significantly impact physicochemical properties:
Electronic Effects:
- 2-Methoxy vs. 4-Methoxy : The ortho-methoxy group induces greater electron donation to the phenyl ring, polarizing the carbohydrazide moiety more strongly than the para analogue.
- Hydrazide vs. Carboxylic Acid : Compared to 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, the carbohydrazide derivative exhibits higher nucleophilicity at the hydrazine nitrogen, enabling condensation reactions.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-18-10-5-3-2-4-9(10)15-7-8(6-11(15)16)12(17)14-13/h2-5,8H,6-7,13H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBDQZCITLUBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of α-Amino Acids or Derivatives
Research indicates that pyrrolidine derivatives are often synthesized via cyclization reactions involving amino acids or their derivatives:
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Cyclization | Amino acids (e.g., 2-aminophenol derivatives), diesters | Reflux in suitable solvents (e.g., ethanol, methanol) | Forms the pyrrolidine ring with functional groups in place |
| Oxidation | Oxidizing agents (e.g., hydrogen peroxide, peracids) | Mild conditions | Converts the ring to include the oxo group at the 5-position |
Alternative Routes
- Hydrogenation and cyclization of nitro or nitrile precursors in alcohol solvents, as suggested in patent literature, can also be employed to generate pyrrolidine rings with specific substitutions.
Introduction of the 2-Methoxyphenyl Group
The phenyl substituent with a methoxy group at the ortho position is typically introduced via:
- Aldol or Mannich reactions using 2-methoxybenzaldehyde or related derivatives.
- Nucleophilic aromatic substitution on activated aromatic rings.
The process involves reacting the pyrrolidine intermediate with 2-methoxybenzaldehyde in the presence of acid catalysts (e.g., HCl) under reflux conditions, leading to the formation of a Schiff base or hydrazone intermediate.
Formation of the Hydrazide Group
The hydrazide moiety at the 3-position is synthesized through:
- Condensation of the pyrrolidine-oxo compound with hydrazine hydrate in alcohol solvents like propan-2-ol.
- Refluxing the mixture facilitates nucleophilic attack by hydrazine on the carbonyl group, forming the hydrazide.
The general procedure involves:
- Dissolving the pyrrolidine-oxo compound in an alcohol solvent.
- Adding excess hydrazine hydrate.
- Refluxing at 60–70°C for 2–4 hours.
- Isolating the product by filtration and recrystallization.
Summary of Reaction Conditions and Data
| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|---|
| Cyclization | Amino acid derivatives | Ethanol / Methanol | Reflux | Variable | - | Forms pyrrolidine ring |
| Oxidation | Hydrogen peroxide | Aqueous | Mild | 1–2 hours | - | Converts to 5-oxo derivative |
| Aromatic substitution | 2-Methoxybenzaldehyde | Methanol | Reflux | 20 min–4 hours | 73% (example) | Schiff base formation |
| Hydrazide formation | Hydrazine hydrate | Propan-2-ol | 60–70°C | 2–4 hours | Variable | Hydrazide attachment |
Research Findings and Data Tables
Synthesis Yields and Characterization Data
| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Key Spectroscopic Features |
|---|---|---|---|---|---|
| 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | 2-Methoxybenzaldehyde derivative | Hydrazine hydrate | ~73% | 262–263 | NMR: singlet at 13.06 ppm (hydrazide NH), carbonyl signals at 171–175 ppm |
| Hydrazone derivatives | Compound 1 + aldehyde | HCl, methanol | 57–87% | Varies | Characteristic IR peaks for C=O, aromatic protons, methoxy groups |
Spectroscopic Data Summary
| Spectroscopy | Key Features | Significance |
|---|---|---|
| NMR (¹H) | Singlet at ~3.6–3.8 ppm (methoxy), aromatic protons between 6.7–8.0 ppm | Confirmation of aromatic and methoxy groups |
| IR | Strong peaks at ~1650–1700 cm⁻¹ (C=O), ~3300 cm⁻¹ (NH) | Functional group verification |
| Mass Spectrometry | Molecular ion peaks matching calculated masses | Structural confirmation |
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Scientific Research Applications
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide has several notable applications:
Medicinal Chemistry
- Anticancer Research : The compound is being investigated for its potential to inhibit cancer cell proliferation. Studies indicate that it may induce apoptosis in various cancer cell lines, including breast and lung cancers.
- Antimicrobial Activity : Research shows that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes critical for cellular processes such as proliferation and metabolism.
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The findings revealed:
- IC₅₀ Value : 0.25 µM, indicating significant cytotoxicity.
- Mechanism of Action : Induction of apoptosis was confirmed through increased caspase-3 activity and DNA fragmentation assays. The compound also showed enhanced efficacy when combined with standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli:
- Minimum Inhibitory Concentration (MIC) : Lower than conventional antibiotics, suggesting its potential as a novel antimicrobial agent.
- Mechanism of Action : Likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The phenyl ring substituents and carbohydrazide derivatives critically influence the physicochemical and biological properties of these compounds. Below is a comparative analysis:
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Electronic Effects : Methoxy (electron-donating) vs. chloro (electron-withdrawing) substituents alter the electron density of the phenyl ring, influencing reactivity in condensation reactions .
Key Observations :
- Higher yields (83–84%) are achieved in hydrazone formations due to favorable Schiff base condensation kinetics .
- The target compound’s synthesis likely follows similar hydrazinolysis protocols, though its commercial discontinuation () suggests scalability challenges.
Table 3: Bioactivity of Analogs
Key Observations :
- Antioxidant Activity : Electron-withdrawing groups (e.g., Cl) enhance radical scavenging by stabilizing intermediate radicals .
- Antibacterial Activity : Hydrazone derivatives show moderate activity, likely due to membrane disruption via lipophilic substituents .
Physicochemical Properties
Methoxy and hydroxyl substituents significantly impact melting points and solubility:
Table 4: Physical Properties
Key Observations :
- Methoxy groups generally reduce melting points compared to hydroxylated analogs due to weaker intermolecular H-bonding.
Biological Activity
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carbohydrazide moiety. Its chemical formula is CHNO, and its molecular weight is approximately 246.26 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties against various pathogens. Studies indicate that compounds within the oxopyrrolidine class exhibit significant activity against multidrug-resistant Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to high inhibition | |
| Enterococcus faecalis | Significant inhibition | |
| Escherichia coli | Limited activity |
The antimicrobial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Anticancer Activity
Research has shown that this compound exhibits notable anticancer properties, particularly against lung cancer cell lines such as A549. The compound's cytotoxic effects were evaluated using the MTT assay, revealing a structure-dependent activity profile.
| Cell Line | IC (µM) | Effect |
|---|---|---|
| A549 (lung cancer) | 15-30 | Significant cytotoxicity |
| HSAEC-1 KT (normal cells) | >100 | Low cytotoxicity |
The selectivity towards cancer cells suggests potential for therapeutic applications while minimizing harm to normal cells.
The exact mechanism by which this compound exerts its effects is still under investigation. However, it is believed to act through:
- Inhibition of Enzymatic Pathways : Targeting enzymes involved in cell proliferation.
- Induction of Apoptosis : Triggering programmed cell death in cancerous cells.
- Disruption of Cell Membrane Integrity : Affecting bacterial cell wall synthesis leading to cell lysis.
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:
- Antimicrobial Screening : A study assessing various oxopyrrolidine derivatives found that modifications in substituents significantly influenced antimicrobial efficacy against resistant strains .
- Anticancer Research : Another investigation highlighted the promising anticancer effects of pyrrolidine derivatives in A549 cells, showing that structural variations can enhance cytotoxicity .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide?
The compound is typically synthesized via a multi-step route starting from substituted phenyl precursors. A general approach involves:
Core formation : Condensation of 2-amino-4-methylphenol with itaconic acid under reflux to form the pyrrolidinone backbone .
Esterification : Reaction of the carboxylic acid intermediate with methanol and catalytic sulfuric acid to yield the methyl ester .
Hydrazide formation : Treatment with hydrazine monohydrate in isopropanol to convert the ester to the carbohydrazide .
Key optimization : Reaction time and solvent selection (e.g., isopropanol for hydrazide formation) critically impact yields.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Routine characterization includes:
- ¹H/¹³C NMR : To confirm the methoxyphenyl substituent (δ ~3.8 ppm for OCH₃) and hydrazide NH protons (δ ~8–10 ppm) .
- FT-IR : Peaks at ~3184 cm⁻¹ (N–H stretch), 1703 cm⁻¹ (C=O of pyrrolidinone), and 1675 cm⁻¹ (C=O of hydrazide) .
- Elemental analysis : Validate stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .
Basic: How is the initial biological activity screening conducted for this hydrazide derivative?
Primary assays focus on:
- Antibacterial activity : Disk diffusion or microdilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Antifungal testing : Growth inhibition of C. albicans using agar plate methods .
Note : Substituent variations (e.g., methoxy vs. hydroxy groups) significantly alter bioactivity profiles .
Advanced: How can researchers optimize diastereoselectivity during synthesis?
To enhance diastereomeric ratios:
- Use chiral auxiliaries : Diastereohomogeneous dimethyl glutamate hydrochlorides improve stereochemical control in pyrrolidinone formation .
- Solvent polarity modulation : Polar aprotic solvents (e.g., DMF) favor specific transition states, increasing selectivity .
- Temperature control : Lower temperatures reduce kinetic competition, favoring thermodynamically stable diastereomers .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies (e.g., variable MIC values) may arise from:
- Structural analogs : Subtle changes (e.g., 2-methoxy vs. 4-methoxy substitution) alter lipophilicity and target binding .
- Assay conditions : Standardize inoculum size, pH, and incubation time. Cross-validate using orthogonal methods (e.g., time-kill assays) .
- Computational docking : Compare binding affinities of analogs with target enzymes (e.g., bacterial dihydrofolate reductase) .
Advanced: What computational strategies aid in predicting reactivity and bioactivity?
- Reaction path searching : Quantum mechanical calculations (DFT) model intermediates and transition states for hydrazide derivatization .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .
- Molecular dynamics : Simulate membrane permeability using logP and topological polar surface area (TPSA) .
Advanced: What derivatization strategies enhance pharmacological potential?
- Schiff base formation : Condense the hydrazide with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to improve antibacterial potency .
- Heterocyclic fusion : Introduce pyrazole or thiophene moieties via cyclocondensation to modulate CNS penetration .
- Prodrug design : Esterify the hydrazide to increase oral bioavailability, followed by enzymatic hydrolysis in vivo .
Advanced: How to ensure enantiomeric purity for chiral analogs?
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/ethanol gradients to separate enantiomers .
- X-ray crystallography : Resolve absolute configuration via crystallographic data (e.g., Flack parameter < 0.1) .
- Asymmetric catalysis : Employ Evans oxazolidinones or Jacobsen catalysts during pyrrolidinone ring formation .
Advanced: How to establish structure-activity relationships (SAR) for this scaffold?
Systematic SAR requires:
- Substituent scanning : Synthesize analogs with halogens, alkyl chains, or heteroaromatics at the phenyl and hydrazide positions .
- Pharmacophore mapping : Identify critical H-bond donors (hydrazide NH) and acceptors (pyrrolidinone C=O) using CoMFA .
- In vitro toxicity profiling : Compare selectivity indices (e.g., IC₅₀ for bacterial vs. mammalian cells) to optimize therapeutic windows .
Advanced: What mechanistic insights explain its reactivity in condensation reactions?
The hydrazide’s nucleophilic NH₂ group undergoes:
- Electrophilic substitution : Attack by carbonyl carbons in aldehydes/ketones, forming hydrazone linkages .
- Acid catalysis : Protonation of the carbonyl oxygen enhances electrophilicity, accelerating imine formation .
- Steric effects : Ortho-methoxy groups hinder planar transition states, reducing reaction rates compared to para-substituted analogs .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
